![molecular formula C9H9ClN2 B258146 5-Chloro-2-phenyl-3,4-dihydropyrazole CAS No. 58469-32-2](/img/structure/B258146.png)
5-Chloro-2-phenyl-3,4-dihydropyrazole
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Overview
Description
5-Chloro-2-phenyl-3,4-dihydropyrazole (CPDH) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. CPDH is a bicyclic pyrazoline derivative that is synthesized through various methods.
Mechanism of Action
The mechanism of action of 5-Chloro-2-phenyl-3,4-dihydropyrazole is not fully understood. However, it has been proposed that 5-Chloro-2-phenyl-3,4-dihydropyrazole exerts its biological activities through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 5-Chloro-2-phenyl-3,4-dihydropyrazole has also been shown to induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic genes.
Biochemical and Physiological Effects
5-Chloro-2-phenyl-3,4-dihydropyrazole has been shown to exhibit various biochemical and physiological effects. 5-Chloro-2-phenyl-3,4-dihydropyrazole has been reported to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 5-Chloro-2-phenyl-3,4-dihydropyrazole has also been shown to exhibit hepatoprotective effects by reducing liver damage induced by various toxins. 5-Chloro-2-phenyl-3,4-dihydropyrazole has been reported to exhibit hypoglycemic effects by reducing blood glucose levels in diabetic animal models.
Advantages and Limitations for Lab Experiments
5-Chloro-2-phenyl-3,4-dihydropyrazole has several advantages for lab experiments, including its ease of synthesis, low cost, and diverse biological activities. However, 5-Chloro-2-phenyl-3,4-dihydropyrazole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For 5-Chloro-2-phenyl-3,4-dihydropyrazole research include the development of new synthetic methods to improve its yield and purity, the evaluation of its efficacy and safety in clinical trials, and the investigation of its potential use in combination therapy with other drugs. Additionally, the development of 5-Chloro-2-phenyl-3,4-dihydropyrazole derivatives with improved bioavailability and pharmacokinetic properties could lead to the development of more potent and selective drugs.
Scientific Research Applications
5-Chloro-2-phenyl-3,4-dihydropyrazole has been extensively studied for its diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic effects. 5-Chloro-2-phenyl-3,4-dihydropyrazole has been shown to exhibit potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 5-Chloro-2-phenyl-3,4-dihydropyrazole has also been reported to exhibit antitumor activity against various cancer cell lines, including breast cancer, liver cancer, and lung cancer. 5-Chloro-2-phenyl-3,4-dihydropyrazole has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.
properties
CAS RN |
58469-32-2 |
---|---|
Product Name |
5-Chloro-2-phenyl-3,4-dihydropyrazole |
Molecular Formula |
C9H9ClN2 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-chloro-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C9H9ClN2/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
ZKNNWNWLWVAMCK-UHFFFAOYSA-N |
SMILES |
C1CN(N=C1Cl)C2=CC=CC=C2 |
Canonical SMILES |
C1CN(N=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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